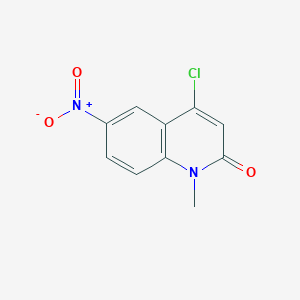

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

4-chloro-1-methyl-6-nitroquinolin-2-one |

InChI |

InChI=1S/C10H7ClN2O3/c1-12-9-3-2-6(13(15)16)4-7(9)8(11)5-10(12)14/h2-5H,1H3 |

InChI Key |

LFRLOCJSAUASHP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=CC1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Chloroquinolin-2(1H)-one

- Reaction: Acid-catalyzed hydrolysis of 2,4-dichloroquinoline

- Conditions: Reflux in 1,4-dioxane with concentrated hydrochloric acid (12 M) for 18 hours

- Work-up: Cooling, pouring into ice water, stirring, filtration, and drying

- Yield: Approximately 85%

- Characterization: Off-white solid, confirmed by ^1H NMR and LCMS

Nitration to 4-Chloro-6-nitroquinolin-2(1H)-one

- Reaction: Electrophilic aromatic substitution using nitric acid in sulfuric acid at 0 °C

- Conditions: Addition of 70% nitric acid dropwise to sulfuric acid solution of 4-chloroquinolin-2(1H)-one, stirring at 0 °C for 1 hour

- Work-up: Pouring onto ice, filtration, washing to neutral pH, drying under vacuum

- Yield: Approximately 79%

- Appearance: Yellow powder

- Characterization: ^1H NMR and LCMS consistent with nitration at the 6-position

N1-Methylation to 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one

- Reaction: Nucleophilic substitution at nitrogen using sodium hydride and iodomethane

- Conditions: Stirring in dimethylformamide (DMF) at 0 °C for 1 hour

- Work-up: Addition of brine, filtration, washing, and drying

- Yield: Approximately 71%

- Product: White solid used directly in subsequent steps

- Characterization: LCMS showing molecular ion consistent with methylation

General Synthetic Procedures

The literature describes several general procedures for related quinolinone derivatives that apply to the preparation of this compound and its derivatives:

| Procedure | Description | Conditions | Notes |

|---|---|---|---|

| A | Nucleophilic aromatic substitution of 4-chloroquinolinone with amines | Heating in N-methyl-2-pyrrolidone (NMP) at 160 °C under microwave irradiation for up to 16 h | Precipitation upon cooling, filtration, and washing yield 4-substituted quinolinones |

| B | Palladium-catalyzed Buchwald-type coupling for substitution at the 4-position | Toluene, cesium carbonate, Pd(OAc)2, rac-BINAP, microwave at 120 °C for up to 4 h | Purification by chromatography yields nitro-substituted quinolinones |

| C | Nucleophilic substitution with 2,4-dichloropyridine-3-carbonitrile and DIPEA | NMP solvent, microwave or heating block at 80–160 °C, LiCl additive | Reverse-phase chromatography used for purification |

| D | Alternative nucleophilic aromatic substitution similar to A but with direct HPLC purification if no precipitate | Microwave heating in NMP at 160 °C for up to 16 h | HPLC purification used if precipitation does not occur |

These procedures are adaptable for preparing 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one and its derivatives, enabling functionalization at various positions for medicinal chemistry applications.

Research Outcomes and Characterization Data

The preparation methods have been validated by extensive spectral and chromatographic analyses:

| Step | Yield (%) | Key Characterization Techniques | Observations |

|---|---|---|---|

| Hydrolysis to 4-chloroquinolin-2(1H)-one | 85 | ^1H NMR (DMSO-d6), LCMS (m/z 180.0 [M+H]+) | Off-white solid, characteristic aromatic signals |

| Nitration to 4-chloro-6-nitroquinolin-2(1H)-one | 79 | ^1H NMR (DMSO-d6), LCMS (m/z consistent with nitro derivative) | Yellow powder, downfield aromatic proton shifts |

| N1-Methylation to 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one | 71 | LCMS (m/z 205.1 [M+H]+), ^1H NMR (methyl singlet at ~3.5 ppm) | White solid, methylation confirmed by spectral data |

The NMR data show characteristic shifts for the quinolinone core and the nitro group, while LCMS confirms molecular weights consistent with the expected structures. These outcomes demonstrate reproducibility and robustness of the synthetic route.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acid-catalyzed hydrolysis | 2,4-Dichloroquinoline, HCl (12 M), reflux 18 h | 4-Chloroquinolin-2(1H)-one | 85 | Off-white solid |

| 2 | Electrophilic nitration | H2SO4, HNO3 (70%), 0 °C, 1 h | 4-Chloro-6-nitroquinolin-2(1H)-one | 79 | Yellow powder |

| 3 | N1-Methylation (N-alkylation) | NaH, iodomethane, DMF, 0 °C, 1 h | 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one | 71 | White solid, key intermediate |

Chemical Reactions Analysis

General Procedure A (via N-Alkylation)

H)-one 9 (1 equiv) or 4-chloro-6-nitroquinolin-2(1H)-one 5 (1 equiv) and the requisite amine (10 equiv) in NMP (0.3 M) can be heated in the microwave at 160 °C for up to 16 h. The reaction mixture is allowed to cool to room temperature, and water is added. The resulting precipitate is filtered and washed with water to afford the desired 4-substituted-quinolinone, which can be used without further purification. If no precipitate forms, the reaction mixture undergoes HPLC purification to afford the desired product .

General Procedure B

H)-one 9 (1 equiv), with requisite amine (1.5 equiv), cesium carbonate (3 equiv), palladium(II) acetate (20 mol %), and rac-BINAP (20 mol %) is added to toluene (2 mL) and the vial is purged with argon for 5 min. The mixture is heated in the microwave at 120 °C for up to 4 h and then diluted with water and extracted with ethyl acetate. The organic layers are dried over MgSO4 and concentrated under reduced pressure. The resulting residue is purified by either normal-phase column chromatography (0–15% methanol in dichloromethane (DCM)) or reverse-phase column chromatography (10–100% methanol in water [0.1% formic acid modifier]) to give the desired 4-substituted nitroquinolin-2-one, which is subjected to further purification by SCX-2 if necessary .

General Procedure C

18 (1 equiv), and DIPEA (3 equiv) in NMP (0.2 M) is stirred either at 160 °C under microwave irradiation or at 80 °C in a heating block. Solid LiCl (6 equiv) is added to the mixture, and the reaction is further stirred under microwave irradiation at 120–160 °C for 1–6 h. The residue is taken up in water and extracted twice with EtOAc. The organic extracts are combined, washed with water and brine, then dried over MgSO4, and concentrated under reduced pressure. The crude residue is purified by reverse-phase chromatography [C18, 30–100% MeOH in water (containing 0.1% formic acid)] to give the desired 4-substituted nitroquinolin-2-one .

General Procedure D

H)-one 9 (1 equiv) and the requisite amine (10 equiv) in NMP (0.3 M) is heated in the microwave at 160 °C for up to 16 h. The reaction mixture is allowed to cool to room temperature, and water is added. The resulting precipitate is filtered and washed with water to afford the desired 4-substituted-quinolinone. If no precipitate formed, the reaction mixture undergoes direct HPLC [Agilent 6120 MS-Prep LC using an ACE 5 C18-PFP 250 mm × 21.2 mm column using a 15 min gradient of 40–100% MeOH in water (containing 0.1% formic acid)] .

Alkylation of Quinolin-2(1H)-one

Alkylation of quinolin-2(1H)-one involves a competitive alkylation leading to the mixture of N1- and O2-alkylated products .

Reactivity of Nitroquinolones

The 1-methyl-2-quinolone (MeQone) framework is found in alkaloids, and attention has been drawn to unnatural MeQone derivatives. A nitro group is one of the useful activating groups for this framework that enables a concise chemical transformation .

Scientific Research Applications

While the search results do not offer extensive information specifically on the applications of "4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one," they do provide some context regarding its use as a chemical intermediate in the synthesis of other compounds, particularly BCL6 inhibitors .

Synthesis of Quinolinone Derivatives

- N1-Alkylation : 4-Chloro-1-alkyl-6-nitroquinolin-2(1H)-one serves as an intermediate in synthesizing quinolinone compounds with N1-alkylation .

- BCL6 Inhibitors : Quinolinone compounds, derived from 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one, have been explored as BCL6 inhibitors . These inhibitors are being developed for potential applications in treating cancers like melanoma .

Reaction Conditions

The synthesis of 4-chloro-6-nitroquinolin-2(1H)-one from 4-chloro-1H-quinolin-2-one involves the following reaction conditions :

** modification of Quinolinones for BCL6 Inhibition**

- Positions for Exploration: The quinolinone scaffold offers two positions, C(3) and C(4), for structural modification .

- N1-methyl compounds: N 1-methyl-quinolinone can be created through nucleophilic aromatic substitution or Buchwald-type couplings with primary amines .

- Reductions: Nitro-quinolinones can be reduced using tin chloride or transfer hydrogenation with Pd/C and ammonium formate .

- Substitution: Further substitution at the 4-position can be achieved through nucleophilic addition with DIPEA in THF or DMF, followed by decarboxylation induced by LiCl or NaOH .

Example: Compound 1d

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinone Derivatives

Substituent Effects at Position 4

The chloro group at position 4 in 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is critical for its reactivity. Comparisons with analogs reveal:

- 4-Chloro-6-nitroquinolin-2(1H)-one (CAS 934687-48-6): Lacks the methyl group at position 1, leading to reduced steric hindrance and faster SNAr reactions with amines .

- 3-Chloro-4-methoxy-1-methyl-6-nitroquinolin-2(1H)-one (Compound 9): Replacing the chloro with methoxy at position 4 decreases electrophilicity but improves solubility in polar solvents (e.g., DMSO) .

Substituent Effects at Position 1

The methyl group at position 1 distinguishes 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one from analogs like 4-Chloro-6-nitroquinolin-2(1H)-one. This methyl group enhances metabolic stability in vivo by reducing oxidative dealkylation, as observed in pharmacokinetic studies of related inhibitors .

Substituent Effects at Position 6

The nitro group at position 6 facilitates further functionalization. For example:

- 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (CAS 887572-86-3): Replacement of nitro with fluorine increases electronegativity, enhancing hydrogen-bonding interactions in enzyme active sites .

- 6-Chloro-4-methylquinolin-2(1H)-one (CAS 2585-04-8): Absence of nitro reduces oxidative stress in biological assays but limits derivatization pathways .

Table 1. Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The methyl group at position 1 increases lipophilicity (logP ≈ 2.1) compared to non-methylated analogs (logP ≈ 1.5) .

- Crystallography: X-ray studies of related compounds (e.g., 4-hydroxy-1-methylquinolin-2(1H)-one) reveal planar quinolinone rings and hydrogen-bonding networks critical for crystal packing .

Biological Activity

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolone family, notable for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is , with a molecular weight of approximately 233.64 g/mol. The compound features a chlorine atom at the 4-position and a nitro group at the 6-position of the quinoline ring, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one exhibits several notable biological activities:

- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains due to its ability to inhibit bacterial growth mechanisms.

- Anticancer Properties : The compound demonstrates significant anticancer activity. For instance, it has been involved in the synthesis of derivatives that target cancer cell proliferation pathways, particularly through inhibition of key signaling pathways such as PI3K/Akt/mTOR .

- Inhibition of BCL6 : Recent studies have highlighted its role as an inhibitor of B-cell lymphoma 6 (BCL6), a protein involved in cancer progression. The compound exhibited an IC50 value of 2.7 μM in biochemical assays, indicating its potential as a therapeutic agent in hematological malignancies .

Synthesis Methods

The synthesis of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one typically involves several steps, including:

- Starting Materials : The synthesis often begins with readily available precursors such as N-(2-chloro-phenyl)-N-methylacetamide.

- Cyclization : A cyclization reaction is performed using polyphosphoric acid to form the quinoline structure.

- Nitration : The introduction of the nitro group is achieved through nitration reactions under controlled conditions.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various quinolone derivatives, 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one was identified as a potent inhibitor of cancer cell lines, particularly against HT29 human colon adenocarcinoma cells. The compound demonstrated cytotoxic effects that were significantly higher compared to control treatments .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antimicrobial drugs.

Comparative Analysis with Related Compounds

The biological activity of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one can be compared with other structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloroquinolin-2(1H)-one | Lacks methyl group at position 1 | Exhibits distinct biological activity |

| 8-Methylquinolin-2(1H)-one | Methyl group at position 8 | Different antimicrobial profile |

| 4-Aminoquinolin-2(1H)-one | Amino group at position 4 | Enhanced anticancer properties |

| 6-Nitroquinolin-2(1H)-one | Nitro group at position 6 | Increased reactivity in chemical synthesis |

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Features |

|---|---|

| H NMR | Singlet for C1-methyl (~δ 3.5 ppm), doublet for C3-H (δ 7.2–7.4 ppm, J = 8.5 Hz) |

| IR | C=O stretch (~1680 cm), NO asymmetric stretch (~1520 cm) |

| XRD | Dihedral angle between nitro group and quinolinone ring (<10° indicates conjugation) |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dechlorinated derivative | Acidic hydrolysis | Use inert atmosphere during nitration |

| Dimerized quinolinone | Radical coupling under light | Conduct reactions in amber glassware |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.